6-Bromo-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one
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Overview
Description
6-Bromo-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one is a heterocyclic compound that features a bromine atom, a pyridin-2-ylmethyl group, and a pyridazin-3(2H)-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromopyridine and 2-chloropyridazine.
Formation of Intermediate: The first step involves the reaction of 2-bromopyridine with a suitable base (e.g., sodium hydride) to form the corresponding anion, which then reacts with 2-chloropyridazine to form an intermediate.
Cyclization: The intermediate undergoes cyclization under acidic conditions to form the pyridazinone ring.
Bromination: The final step involves the bromination of the pyridazinone ring using a brominating agent such as N-bromosuccinimide (NBS) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The pyridazinone ring can undergo oxidation or reduction under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and palladium catalysts.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and appropriate ligands.
Major Products
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.
Oxidation and Reduction: Products include oxidized or reduced forms of the pyridazinone ring.
Coupling Reactions: Products include more complex heterocyclic compounds.
Scientific Research Applications
6-Bromo-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-cancer and anti-inflammatory drugs.
Material Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biological studies to investigate enzyme interactions and cellular pathways.
Chemical Synthesis: It is used as an intermediate in the synthesis of more complex molecules for various research purposes.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one depends on its specific application:
Medicinal Chemistry: The compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Biological Studies: It may act as an inhibitor or activator of specific enzymes, affecting cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-ylmethyl)pyridazin-3(2H)-one: Lacks the bromine atom, which may affect its reactivity and applications.
6-Chloro-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.
2-(Pyridin-2-ylmethyl)-3H-pyridazin-3-one: Different substitution pattern on the pyridazinone ring.
Uniqueness
6-Bromo-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one is unique due to the presence of the bromine atom, which enhances its reactivity in substitution and coupling reactions. This makes it a valuable intermediate in the synthesis of complex molecules and potential therapeutic agents.
Properties
IUPAC Name |
6-bromo-2-(pyridin-2-ylmethyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O/c11-9-4-5-10(15)14(13-9)7-8-3-1-2-6-12-8/h1-6H,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKYLPRSZIVNWFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN2C(=O)C=CC(=N2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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